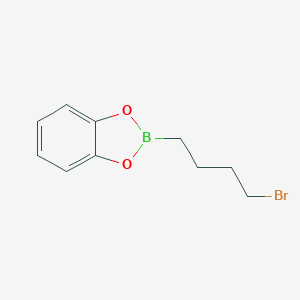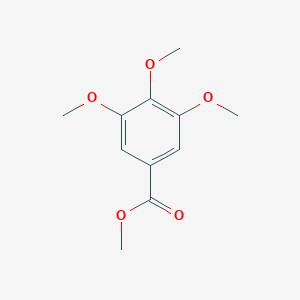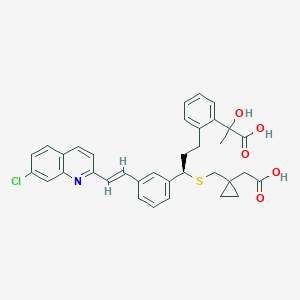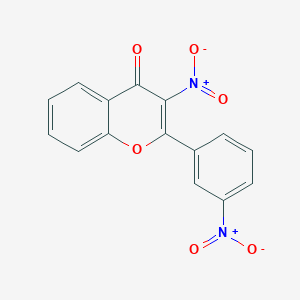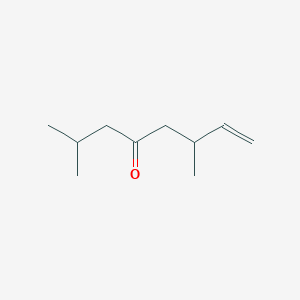
Dihidro Tagetone
Descripción general
Descripción
2,6-Dimethyloct-7-en-4-one is a natural product found in Tagetes minuta . It is a metabolite of Tagetone, an antimicrobial agent against fungi, bacteria, and protozoa .
Synthesis Analysis
The acyclic monoterpene dihydrotagetone (2,6-dimethyloct-7-en-4-one) has been prepared from isobutyl methyl ketone in two stages. The key step involves a simple extension of the Carroll reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyloct-7-en-4-one is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The key step in the synthesis of 2,6-Dimethyloct-7-en-4-one involves a simple extension of the Carroll reaction .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethyloct-7-en-4-one is 154.25 g/mol. It has a complexity of 136 and a topological polar surface area of 17.1 Ų .Aplicaciones Científicas De Investigación
Industria de aromas y fragancias
Dihidro Tagetone se utiliza en la industria de aromas y fragancias debido a su agradable aroma. Se ha identificado como un componente que imparte un sabor a coco . Este compuesto es valioso para crear nuevos análogos de la lactona de whisky natural y el aldehído de coco, que son esenciales para aromatizar bebidas y productos alimenticios.
Propiedades antioxidantes
La investigación ha demostrado que this compound exhibe propiedades antioxidantes . Se encuentra en los aceites esenciales de ciertas especies de Tagetes, que han sido estudiadas por sus compuestos bioactivos. Estas propiedades antioxidantes lo convierten en un ingrediente potencial en conservantes de alimentos, contribuyendo a la vida útil y seguridad de los productos alimenticios.
Actividad antimicrobiana
El potencial antimicrobiano de this compound lo convierte en un candidato para su uso en el desarrollo de nuevos agentes antimicrobianos . Su presencia en aceites esenciales que muestran actividad contra una gama de especies microbianas sugiere su utilidad en productos farmacéuticos y como conservante natural en cosméticos y productos para el cuidado personal.
Síntesis de compuestos bioactivos
This compound sirve como precursor en la síntesis de compuestos bioactivos . Puede transformarse en compuestos con importantes actividades biológicas, como la 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, que tiene aplicaciones en la creación de sabores y fragancias con beneficios para la salud.
Ciencia de los materiales
En la ciencia de los materiales, this compound se puede utilizar para modificar las propiedades de los polímeros y las resinas . Su estructura química le permite interactuar con otros compuestos, lo que podría conducir al desarrollo de nuevos materiales con características mejoradas como flexibilidad, durabilidad y resistencia a factores ambientales.
Química analítica
This compound se utiliza como estándar en cromatografía para la identificación y cuantificación de compuestos volátiles . Sus propiedades bien definidas lo convierten en una excelente referencia para calibrar instrumentos y garantizar la precisión de los resultados analíticos.
Aplicaciones nutracéuticas
La investigación emergente sugiere que this compound puede tener aplicaciones nutracéuticas, particularmente en el manejo de la diabetes y la obesidad . Su potencial para actuar como aditivo en suplementos para la salud destaca su importancia en el floreciente campo de los alimentos funcionales.
Perfumería
Más allá de su aroma a coco, la versatilidad de this compound para mezclarse con otros aromas lo convierte en un componente valioso en la perfumería . Se puede utilizar para crear perfiles de aromas complejos, contribuyendo a la profundidad y longevidad de las fragancias.
Safety and Hazards
Mecanismo De Acción
Target of Action
Dihydro Tagetone, also known as 2,6-Dimethyloct-7-en-4-one, is primarily known for its antimicrobial properties . It acts against a variety of organisms including fungi, bacteria, and protozoa .
Mode of Action
The mode of action of Dihydro Tagetone involves its interaction with cellular processes . Its volatile and lipophilic properties allow it to disrupt cellular membranes and enzyme activities . This disruption can lead to the death of the microorganism, thus exhibiting its antimicrobial properties .
Biochemical Pathways
It’s suggested that it may inhibit fatty acid synthesis . This inhibition could disrupt the normal functioning of the cell, leading to its death .
Result of Action
Dihydro Tagetone has been shown to have anti-inflammatory properties as well as cytotoxic effects on lung fibroblasts . It also inhibits the growth of certain bacteria such as Streptococcus faecalis and Staphylococcus aureus . In addition, it possesses insecticidal properties and has been used as a chemical pesticide .
Action Environment
The efficacy and stability of Dihydro Tagetone can be influenced by environmental factors. For instance, its antimicrobial and insecticidal properties may vary depending on the concentration used and the specific organism it’s acting against . More research is needed to fully understand how environmental factors influence the action of Dihydro Tagetone.
Análisis Bioquímico
Biochemical Properties
Dihydro Tagetone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of Streptococcus faecalis and Staphylococcus aureus when exposed to concentrations of hydrochloric acid or methyl ethyl ketone .
Cellular Effects
Dihydro Tagetone has significant effects on various types of cells and cellular processes. It has been shown to have cytotoxic effects on lung fibroblasts . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2,6-dimethyloct-7-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBHGLIAQXBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883766 | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879-00-1 | |
| Record name | Dihydrotagetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloct-7-en-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



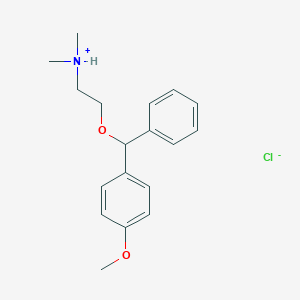
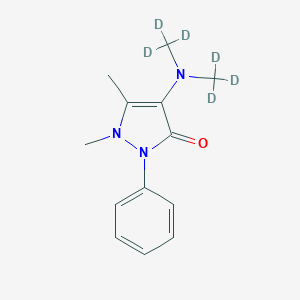
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)





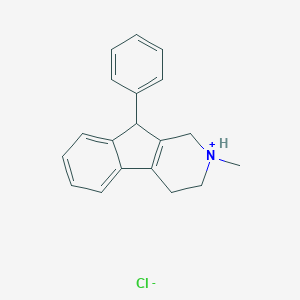
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
